1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone

Description

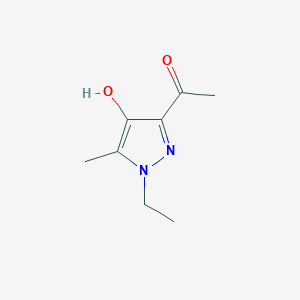

1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone (CAS: 1187732-72-4) is a pyrazole derivative with the molecular formula C₈H₁₂N₂O₂ . Its structure features a pyrazole ring substituted with an ethyl group at the N1 position, a hydroxyl group at C4, a methyl group at C5, and an acetyl group (ethanone) at C3. This compound is of interest in medicinal and synthetic chemistry due to the versatility of the pyrazole scaffold, which is prevalent in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-(1-ethyl-4-hydroxy-5-methylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-10-5(2)8(12)7(9-10)6(3)11/h12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHCXHRUMICFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C(=O)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30702449 | |

| Record name | 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187732-72-4 | |

| Record name | 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of ethylhydrazine oxalate with methyl glyoxal in the presence of acetic acid. The reaction mixture is heated at reflux for three hours, followed by extraction and purification through flash chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various reagents, including halogens and organometallic compounds, can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

General Information

- Molecular Formula : C8H12N2O2

- Molecular Weight : 168.19 g/mol

- CAS Number : 1187732-72-4

Medicinal Chemistry

1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with biological targets involved in various diseases, including inflammation and cancer.

Case Study: Anti-inflammatory Properties

A study demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity. The presence of the hydroxy and ethyl groups in this compound enhances its interaction with inflammatory mediators .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests can lead to effective pest control strategies.

Case Study: Pesticidal Activity

Research indicated that pyrazole derivatives can effectively inhibit the growth of certain pests by targeting their metabolic pathways. This suggests that this compound could be developed into a novel pesticide formulation .

Analytical Chemistry

The compound can be utilized as a reagent in analytical chemistry for the detection of various metal ions due to its ability to form stable complexes.

Case Study: Metal Ion Detection

In experiments, the compound was used to develop a colorimetric method for detecting copper ions in water samples. The results showed a high sensitivity and specificity, indicating its potential use in environmental monitoring .

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and its analogs:

Impact of Substituents on Properties

Hydroxy vs. Sulfonyl Groups

- Sulfonyl groups are electron-withdrawing, which may enhance stability in acidic conditions but reduce nucleophilic reactivity .

Alkyl vs. Aryl Substitutions

- Replacing the N1-ethyl group with a phenyl (e.g., ) introduces aromaticity, raising logP values (2.38 vs. ~1.5 estimated for the target compound) and altering metabolic pathways .

Dihydro Pyrazole vs. Fully Aromatic Pyrazole

Analytical Characterization

- FTIR Spectroscopy : Hydroxy groups (C4-OH) in the target compound would show broad O-H stretches (~3200 cm⁻¹), distinct from sulfonyl S=O stretches (~1350 cm⁻¹) in .

- X-Ray Crystallography : reports a dihedral angle of 85.1° between the pyrazole and phenyl rings, illustrating steric effects absent in the target compound .

Biological Activity

1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone, with the CAS number 1187732-72-4, is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocycles known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula : C8H12N2O2

- Molecular Weight : 168.19 g/mol

- CAS Number : 1187732-72-4

Antimicrobial Activity

Research has demonstrated that several pyrazole derivatives exhibit significant antimicrobial properties. For instance, in a study evaluating various pyrazole compounds, it was found that derivatives similar to this compound showed promising activity against common pathogens.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Staphylococcus aureus |

| 10 | 0.30 | 0.35 | Escherichia coli |

| 13 | 0.15 | 0.20 | Candida albicans |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that these compounds can effectively inhibit and kill bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of pyrazole derivatives, including analogs of this compound. A notable study investigated the effects of various pyrazole compounds on HER2-positive cancer cell lines, demonstrating significant reductions in cell viability and induction of apoptosis.

| Compound | IC50 (μM) | Effect on HER2 Levels |

|---|---|---|

| YK-1 | 0.05 | Downregulated |

| 10 | 0.07 | Downregulated |

These findings suggest that compounds like YK-1 and others can effectively target HER2 signaling pathways, which are critical in breast and gastric cancers .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of pyrazole derivatives involved testing against various bacterial strains. The results indicated that compound 7b displayed the highest activity with an MIC of 0.22 μg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent in combating resistant bacterial strains.

Case Study 2: Anticancer Mechanism

In another study focusing on anticancer mechanisms, researchers synthesized multiple pyrazoline derivatives and assessed their effects on cancer cell lines. Compound YK-1 demonstrated remarkable efficacy in inhibiting cell proliferation in HER2-positive gastric cancer cells through mechanisms involving apoptosis induction and downregulation of HER2 expression .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone?

Answer:

The compound is typically synthesized via condensation reactions involving α,β-unsaturated ketones and hydrazine derivatives. A standard protocol involves:

- Reagents : Reacting a substituted chalcone derivative (e.g., (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) .

- Purification : The crude product is filtered, washed with ethanol, and recrystallized from ethanol/chloroform mixtures to achieve high purity (>82% yield) .

- Validation : Characterization via melting point determination, NMR (¹H/¹³C), and FTIR to confirm functional groups (e.g., hydroxy, ethanone) .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:

Key techniques include:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and dihedral angles (e.g., pyrazole ring dihedral angles of 6.69° and 74.88° with adjacent benzene rings) . Hydrogen bonding networks (e.g., C–H···O interactions) are mapped using software like SHELXL .

- Spectroscopy : ¹H NMR confirms substituent positions (e.g., ethyl and methyl groups), while FTIR identifies hydroxy (O–H stretch at ~3200 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) functionalities .

Advanced: How can researchers address challenges in crystallographic refinement for this compound?

Answer:

Common challenges and solutions:

- Disorder Handling : Use SHELXL’s PART instruction to model disordered ethyl/methyl groups. Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters .

- Hydrogen Bonding : Validate weak interactions (e.g., C–H···π) via PLATON or Mercury. Refine hydrogen atom positions using riding models (C–H = 0.95–1.00 Å) .

- Validation Tools : Cross-check R-factors (R1 < 0.05 for high-resolution data) and residual electron density maps to avoid overfitting .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

Methodological steps include:

- Substituent Variation : Replace the ethyl or methyl groups with halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., nitro) to modulate electronic effects. Evidence from similar pyrazole derivatives shows nitro groups enhance binding affinity .

- Biological Assays : Screen analogs for antimicrobial activity via microbroth dilution (MIC determination) or enzyme inhibition assays (e.g., COX-2 inhibition) .

- Computational Modeling : Use docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?

Answer:

- Cross-Validation : Compare NMR-derived torsion angles with SCXRD data. For example, discrepancies in dihedral angles may arise from solution vs. solid-state conformations .

- Dynamic Effects : Perform variable-temperature NMR to detect conformational flexibility in solution.

- Complementary Techniques : Use DFT calculations (Gaussian 09) to optimize geometries and compare with experimental data .

Basic: What biological activities are associated with structurally related pyrazole derivatives?

Answer:

Pyrazole analogs exhibit:

- Antimicrobial Activity : Inhibition of bacterial efflux pumps (e.g., Staphylococcus aureus MIC ≤ 8 µg/mL) .

- Anti-inflammatory Effects : COX-2 selectivity (IC₅₀ ~10 µM) via hydrophobic interactions in the enzyme’s active site .

- Antioxidant Properties : Radical scavenging (DPPH assay) attributed to the hydroxy group at position 4 .

Advanced: What strategies optimize the yield and purity of this compound during synthesis?

Answer:

- Catalyst Screening : Test bases like piperidine or K₂CO₃ to enhance condensation efficiency .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .

- Chromatography : Employ flash column chromatography (silica gel, hexane/EtOAc gradient) for challenging separations .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.